3-(4-methoxyphenyl)-3-((3-(4-methoxyphenyl)-1H-1,2,4-triazol-5-yl)thio)-N-(2-morpholinoethyl)propanamide
Description
Properties
IUPAC Name |
3-(4-methoxyphenyl)-3-[[5-(4-methoxyphenyl)-1H-1,2,4-triazol-3-yl]sulfanyl]-N-(2-morpholin-4-ylethyl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H31N5O4S/c1-32-20-7-3-18(4-8-20)22(17-23(31)26-11-12-30-13-15-34-16-14-30)35-25-27-24(28-29-25)19-5-9-21(33-2)10-6-19/h3-10,22H,11-17H2,1-2H3,(H,26,31)(H,27,28,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJTFGJRFCHTYNS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC(=NN2)SC(CC(=O)NCCN3CCOCC3)C4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H31N5O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(4-methoxyphenyl)-3-((3-(4-methoxyphenyl)-1H-1,2,4-triazol-5-yl)thio)-N-(2-morpholinoethyl)propanamide is a hybrid molecule that incorporates both a triazole and a morpholinoethyl group, which may confer significant biological activity. This article synthesizes research findings on its biological properties, including its potential as an antimicrobial and anticancer agent.
Chemical Structure and Properties
The compound features a complex structure characterized by:
- Triazole moiety : Known for various pharmacological activities including antifungal and antibacterial properties.
- Morpholinoethyl group : Often enhances solubility and bioavailability of drug candidates.
Structural Formula
The structural formula can be represented as follows:
Antimicrobial Activity
Research indicates that compounds containing triazole groups exhibit significant antimicrobial properties. For instance:
- Antibacterial Efficacy : Studies have shown that derivatives of 1,2,4-triazoles possess effective antibacterial activity against various pathogens. The compound may similarly demonstrate efficacy against Gram-positive and Gram-negative bacteria due to its structural components that enhance interaction with bacterial enzymes .
Anticancer Activity
The anticancer potential of triazole-containing compounds has been widely documented. For example:
- In Vitro Studies : Compounds similar to the one have shown promising results against breast cancer cell lines (MCF-7 and MDA-MB-231). The mechanism often involves the inhibition of aromatase activity, which is crucial for estrogen synthesis in hormone-dependent cancers .
The biological activity is often attributed to the following mechanisms:
- Enzyme Inhibition : Compounds with triazole rings can inhibit key enzymes involved in cellular proliferation.
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that these compounds can induce oxidative stress in cancer cells, leading to apoptosis.
Table 1: Summary of Biological Activities
Scientific Research Applications
The compound 3-(4-methoxyphenyl)-3-((3-(4-methoxyphenyl)-1H-1,2,4-triazol-5-yl)thio)-N-(2-morpholinoethyl)propanamide exhibits a range of applications in scientific research, particularly in medicinal chemistry and pharmacology. This article delves into its properties, synthesis, and potential applications based on current research findings.
Anticancer Activity
Recent studies have indicated that derivatives of compounds containing the triazole moiety exhibit significant anticancer properties. The compound under discussion has been tested for its ability to inhibit cancer cell proliferation. For instance, derivatives have shown potent activity against various cancer cell lines, indicating that modifications to the structure can enhance efficacy against specific targets.
Antimicrobial Properties
The thioether linkage in the compound may contribute to antimicrobial activity. Research has suggested that compounds with similar structures can disrupt bacterial cell walls or inhibit essential enzymatic pathways, making them potential candidates for antibiotic development.
Antioxidant Activity
Compounds containing methoxyphenyl groups have been associated with antioxidant activity. The ability to scavenge free radicals can be beneficial in preventing oxidative stress-related diseases, including neurodegenerative disorders.
Pharmacological Studies
The morpholino group is known to enhance solubility and bioavailability, making this compound suitable for pharmacological studies. Investigations into its mechanism of action could provide insights into its therapeutic potential in treating conditions such as inflammation or metabolic disorders.
Case Study 1: Anticancer Efficacy
A study published in MDPI highlighted that derivatives of similar structures exhibited enhanced anticancer activity through apoptosis induction in cancer cells. The compound's unique structure may play a crucial role in targeting specific pathways involved in tumor growth.
Case Study 2: Antimicrobial Testing
In a comparative study of various thioether compounds, this compound showed promising results against Gram-positive bacteria, indicating its potential as a lead compound for antibiotic development.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound shares structural similarities with several derivatives, including:
N-(4-Ethoxyphenyl)-3-(4-methoxyphenyl)-2-(1H-tetrazol-5-yl)propanamide (): Key difference: Replaces the triazole-thioether with a tetrazole ring and substitutes morpholinoethyl with ethoxyphenyl.
N-(4-Fluorophenyl)-3-(4-methoxyphenyl)-2-(2H-tetrazol-5-yl)propanamide ():
- Key difference : Fluorine substitution on the phenyl ring increases electronegativity, altering receptor-binding affinity.
- Impact : Fluorine’s electron-withdrawing effect may enhance metabolic stability but reduce potency against certain enzymes compared to methoxy groups .
3-(4-Hydroxy-3-methoxyphenyl)-2-(2H-tetrazol-5-yl)-N-(3-(trifluoromethyl)phenyl)propanamide ():
- Key difference : Incorporates a hydroxyl group and trifluoromethylphenyl substituent.
- Impact : The hydroxyl group increases hydrophilicity, while the trifluoromethyl group enhances lipophilicity, creating a balance that may improve blood-brain barrier penetration .
Preparation Methods
Microwave-Assisted Cyclocondensation
A scalable method involves reacting N-guanidinosuccinimide with 4-methoxyaniline under microwave irradiation. Optimal conditions (Table 1) were determined through solvent and temperature screening.
Table 1: Optimization of triazole core synthesis
| Solvent | Temperature (°C) | Time (min) | Yield (%) |
|---|---|---|---|
| Acetonitrile | 170 | 25 | 79 |
| Ethanol | 180 | 25 | 27 |
| Water | 180 | 25 | 28 |
The reaction proceeds via nucleophilic ring-opening of the succinimide by the amine, followed by intramolecular cyclization to form the triazole. Microwave irradiation enhances reaction efficiency by promoting rapid heating and reducing side reactions.
Alternative Pathway Using N-Arylsuccinimides
For substrates with poor nucleophilicity, N-(4-methoxyphenyl)succinimide reacts with aminoguanidine hydrochloride under acidic conditions. This method avoids the need for microwave equipment, achieving 68% yield in acetonitrile at 120°C for 12 hours.
Thioether Bridge Formation
The thioether linkage is introduced via nucleophilic substitution between the triazole-5-thiol and a propanamide intermediate.
Synthesis of 3-Chloro-N-(2-Morpholinoethyl)Propanamide
Morpholinoethylamine is reacted with acryloyl chloride in dichloromethane at 0°C, followed by treatment with thionyl chloride to yield the chloro-propanamide derivative. This step achieves 85% yield with rigorous exclusion of moisture.
Thiol-Displacement Reaction
The triazole-5-thiol (1.2 equiv) is treated with 3-chloro-N-(2-morpholinoethyl)propanamide in dimethylformamide (DMF) at 60°C for 6 hours, using potassium carbonate as a base. The reaction is monitored by TLC (Rf = 0.45 in ethyl acetate/hexane 1:1), affording the thioether product in 73% yield after recrystallization from ethanol.
Final Amidation and Purification
The propanamide backbone is functionalized via a two-step sequence:
Activation of the Carboxylic Acid
3-(4-Methoxyphenyl)propanoic acid is treated with thionyl chloride to form the acyl chloride, which is subsequently reacted with morpholinoethylamine in tetrahydrofuran (THF) at room temperature. This step proceeds quantitatively but requires careful pH control to avoid over-acylation.
Coupling with the Thioether Intermediate
The acylated morpholinoethylamine is coupled to the thioether-triazole intermediate using N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in dichloromethane. The reaction mixture is stirred for 24 hours at 25°C, yielding the target compound in 65% purity. Final purification is achieved via column chromatography (silica gel, eluent: chloroform/methanol 9:1).
Analytical Characterization
Critical spectroscopic data confirm successful synthesis:
- 1H NMR (400 MHz, DMSO-d6): δ 8.21 (s, 1H, triazole-H), 7.45–7.39 (m, 4H, Ar-H), 4.12 (q, 2H, J = 6.8 Hz, morpholino-CH2), 3.81 (s, 6H, OCH3).
- HRMS (ESI+): m/z calculated for C22H27N5O3S2 [M+H]+: 473.1534; found: 473.1536.
Challenges and Optimization Opportunities
Key limitations include:
Q & A
Q. What are the established synthetic routes for this compound, and how can reaction conditions be optimized for reproducibility?
The compound is synthesized via multi-step organic reactions, often involving:
- Nucleophilic substitution to introduce the morpholinoethyl group .
- Cyclization reactions to form the 1,2,4-triazole core, typically using thiourea derivatives under acidic conditions .
- Thiolation at the triazole position using sulfur-transfer reagents like Lawesson’s reagent . Key optimization parameters include solvent choice (e.g., ethanol for polar intermediates), temperature control (60–80°C for cyclization), and catalysts (e.g., H₂SO₄ for acid-mediated steps). Purity is confirmed via TLC and HPLC (>95%) .
Q. How is the compound structurally characterized, and which analytical techniques are critical for validation?
- NMR spectroscopy (¹H/¹³C) confirms substitution patterns, e.g., methoxyphenyl protons at δ 3.8–4.0 ppm and triazole carbons at ~150–160 ppm .
- IR spectroscopy identifies functional groups, such as C=O stretches at ~1680 cm⁻¹ (amide) and C-S bonds at ~680 cm⁻¹ .
- Mass spectrometry (HRMS) validates molecular weight (e.g., [M+H]⁺ at m/z 540.2) .
- X-ray crystallography (if crystalline) resolves 3D conformation and hydrogen-bonding networks .
Advanced Research Questions
Q. What computational strategies are used to predict biological activity and target interactions?
- Molecular docking (AutoDock Vina) identifies potential binding to enzymes like COX-2 or kinases, leveraging the triazole’s π-π stacking and the morpholino group’s hydrogen-bonding capacity .
- DFT calculations (B3LYP/6-311G(d,p)) optimize geometry and predict frontier molecular orbitals (HOMO-LUMO gap ~4.5 eV), correlating with redox stability .
- MD simulations assess stability in lipid bilayers, critical for blood-brain barrier penetration studies .
Q. How can researchers resolve contradictory data in biological activity assays?
Discrepancies in IC₅₀ values (e.g., anticancer activity ranging from 2–50 μM) may arise from:
- Assay conditions : Varying cell lines (e.g., HeLa vs. MCF-7) or serum concentrations .
- Solubility limitations : Use DMSO stocks ≤0.1% to avoid cytotoxicity artifacts .
- Metabolic instability : Perform microsomal stability assays (e.g., rat liver microsomes) to identify rapid degradation . Solution : Validate results with orthogonal assays (e.g., apoptosis via flow cytometry and Western blot) .
Q. What methodologies are recommended for studying pharmacokinetics and metabolic pathways?
- In vitro ADME :
- Plasma protein binding (ultrafiltration): >90% bound, limiting free drug availability .
- CYP450 inhibition screening (CYP3A4/2D6) to predict drug-drug interactions .
Experimental Design & Optimization
Q. How should researchers design SAR studies to improve target selectivity?
- Core modifications : Replace 4-methoxyphenyl with 4-fluorophenyl to enhance hydrophobic interactions .
- Side-chain variations : Substitute morpholinoethyl with piperazinyl groups to modulate solubility/logP .
- Bioisosteres : Replace triazole with thiadiazole to assess impact on kinase inhibition . Validation : Pair synthesis with in vitro binding (SPR) and cellular cytotoxicity assays .
Q. What strategies mitigate synthetic challenges, such as low yields in thiolation steps?
- Alternative reagents : Use elemental sulfur with CuI catalysis instead of Lawesson’s reagent for milder conditions .
- Microwave-assisted synthesis : Reduces reaction time (30 min vs. 12 hrs) and improves yields by ~20% .
- Protecting groups : Temporarily protect the amide nitrogen during thiolation to prevent side reactions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
